4-iodo-1H-1,3-benzodiazole hydrochloride
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Overview
Description
4-iodo-1H-1,3-benzodiazole hydrochloride is a chemical compound that belongs to the class of heterocyclic aromatic compounds It consists of a benzene ring fused to an imidazole ring, with an iodine atom attached to the fourth position of the benzene ring and a hydrochloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1H-1,3-benzodiazole hydrochloride typically involves the iodination of 1H-1,3-benzodiazole. One common method is the reaction of 1H-1,3-benzodiazole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an acidic medium. The reaction proceeds through electrophilic aromatic substitution, where the iodine atom is introduced at the fourth position of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-iodo-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases like potassium carbonate or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-1H-1,3-benzodiazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-iodo-1H-1,3-benzodiazole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-iodo-1H-1,3-benzodiazole hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
1H-1,3-benzodiazole: The parent compound without the iodine substituent.
4-chloro-1H-1,3-benzodiazole: Similar structure with a chlorine atom instead of iodine.
4-bromo-1H-1,3-benzodiazole: Similar structure with a bromine atom instead of iodine.
Uniqueness
4-iodo-1H-1,3-benzodiazole hydrochloride is unique due to the presence of the iodine atom, which can influence its reactivity and interactions. The iodine atom is larger and more polarizable than chlorine or bromine, potentially leading to different chemical and biological properties.
Properties
CAS No. |
2567503-87-9 |
---|---|
Molecular Formula |
C7H6ClIN2 |
Molecular Weight |
280.5 |
Purity |
95 |
Origin of Product |
United States |
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